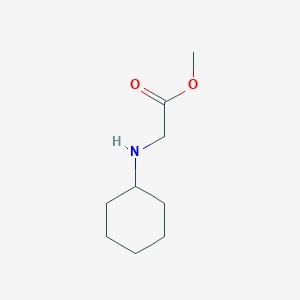

Methyl 2-(cyclohexylamino)acetate

説明

Structure

3D Structure

特性

IUPAC Name |

methyl 2-(cyclohexylamino)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-12-9(11)7-10-8-5-3-2-4-6-8/h8,10H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGQPELVTVMBVBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Properties of Methyl 2-(cyclohexylamino)acetate

This guide details the physicochemical profile, synthesis, and technical applications of Methyl 2-(cyclohexylamino)acetate (also known as N-cyclohexylglycine methyl ester). It is designed for researchers utilizing this compound as a secondary amine building block in medicinal chemistry and peptide synthesis.

Technical Reference Guide

Executive Summary

Methyl 2-(cyclohexylamino)acetate is a secondary amine intermediate characterized by a cyclohexyl ring attached to the nitrogen of a glycine methyl ester. It serves as a critical scaffold in the synthesis of peptidomimetics, pharmaceutical intermediates, and N-substituted glycine derivatives. Its dual functionality—a reactive secondary amine and a carboxyl-protected ester—allows for selective derivatization, making it valuable for fragment-based drug discovery (FBDD).

Chemical Identity & Structural Analysis[1][2][3]

| Parameter | Detail |

| IUPAC Name | Methyl 2-(cyclohexylamino)acetate |

| Common Synonyms | N-Cyclohexylglycine methyl ester; Methyl N-cyclohexylglycinate |

| CAS Number | 99065-37-9 (Hydrochloride salt); Free base unlisted in major registries |

| Molecular Formula | |

| Molecular Weight | 171.24 g/mol (Free Base) | 207.70 g/mol (HCl Salt) |

| SMILES | COC(=O)CNC1CCCCC1 |

| InChI Key | ORJOGDRCFDWIIJ-UHFFFAOYSA-N (HCl salt) |

Structural Commentary

The molecule consists of a lipophilic cyclohexyl group and a polar glycine methyl ester moiety. The secondary amine is the focal point for reactivity, acting as a nucleophile in acylation or alkylation reactions. The methyl ester serves as a protecting group for the carboxylic acid, which can be hydrolyzed under basic conditions to yield the free amino acid (N-cyclohexylglycine).

Physicochemical Profile

The following properties are critical for optimizing reaction conditions and extraction protocols.

| Property | Value / Description | Context for Application |

| Physical State | White crystalline solid (HCl salt) | The salt form is hygroscopic; store under desiccant. |

| Solubility (Free Base) | DCM, Ethyl Acetate, Methanol | Soluble in organic solvents; use for extraction. |

| Solubility (HCl Salt) | Water, Methanol, DMSO | High aqueous solubility; use for biological assays. |

| pKa (Calculated) | ~9.2 (Amine conjugate acid) | Moderately basic. Exists as a cation at physiological pH. |

| LogP (Calculated) | 1.65 ± 0.3 | Moderate lipophilicity due to the cyclohexyl ring. |

| H-Bond Donors | 1 (NH) | Key for receptor binding interactions. |

| H-Bond Acceptors | 3 (N, C=O, O-C) | Facilitates solvation in polar aprotic solvents. |

Stability & Reactivity Logic

-

Hydrolytic Stability: The methyl ester is susceptible to hydrolysis in aqueous base (NaOH/LiOH) or strong acid. Solutions should be prepared fresh or buffered at neutral pH (pH 6–8) to prevent degradation to N-cyclohexylglycine.

-

Thermal Stability: The HCl salt is stable at room temperature. The free base amine is prone to oxidation upon prolonged air exposure; storage under nitrogen is recommended.

Synthesis & Manufacturing Methodologies

Two primary routes exist for the synthesis of Methyl 2-(cyclohexylamino)acetate. The Reductive Amination route is preferred for higher purity and yield, avoiding the over-alkylation byproducts common in direct alkylation.

Method A: Reductive Amination (Preferred)

This method couples cyclohexanone with glycine methyl ester using a reducing agent.

-

Imine Formation: Cyclohexanone reacts with glycine methyl ester hydrochloride in the presence of a base (Et3N) and a drying agent (MgSO4) to form the imine intermediate.

-

Reduction: The imine is reduced in situ using Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride.

Method B: Direct Alkylation (Nucleophilic Substitution)

Reaction of cyclohexylamine with methyl bromoacetate.

-

Drawback: High risk of forming the tertiary amine impurity (dialkylation) if stoichiometry is not strictly controlled.

Synthesis Workflow Diagram (DOT)

Figure 1: Comparison of synthetic routes. Route A minimizes side reactions, whereas Route B risks over-alkylation.

Experimental Protocol: Synthesis via Reductive Amination

Objective: Synthesis of Methyl 2-(cyclohexylamino)acetate HCl salt.

Reagents:

-

Cyclohexanone (1.0 equiv)

-

Glycine methyl ester hydrochloride (1.2 equiv)

-

Sodium triacetoxyborohydride (STAB) (1.5 equiv)

-

Triethylamine (1.2 equiv)

-

Dichloromethane (DCM) (Solvent)

-

Acetic Acid (Catalytic, optional)

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask under nitrogen, suspend Glycine methyl ester HCl (1.2 eq) in anhydrous DCM. Add Triethylamine (1.2 eq) and stir for 15 minutes to liberate the free amine.

-

Imine Formation: Add Cyclohexanone (1.0 eq) to the mixture. Stir at room temperature for 1–2 hours. Note: Addition of molecular sieves or MgSO4 can drive imine formation.

-

Reduction: Cool the mixture to 0°C. Add STAB (1.5 eq) portion-wise over 20 minutes. Allow the reaction to warm to room temperature and stir overnight (12–16 hours).

-

Quench: Quench the reaction with saturated aqueous NaHCO3 solution.

-

Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers.

-

Purification: Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

-

Salt Formation: Dissolve the crude oil in minimal diethyl ether. Add 4M HCl in dioxane dropwise. The white precipitate (Target HCl salt) is filtered and dried.

Validation Criteria:

-

1H NMR (DMSO-d6): Check for cyclohexyl methine proton (~3.0 ppm, m) and methyl ester singlet (~3.7 ppm, s).

-

MS (ESI): m/z = 172.1 [M+H]+.

Quality Control & Impurities

When sourcing or synthesizing this compound, screen for these common impurities:

| Impurity | Origin | Detection Method |

| N,N-Dicyclohexylglycine methyl ester | Over-alkylation (Route B) | LC-MS (Higher MW) |

| Cyclohexanone | Unreacted starting material | GC-MS / TLC |

| N-Cyclohexylglycine (Acid) | Hydrolysis of ester | HPLC (Shift in retention time) |

Safety & Handling (SDS Summary)

Hazard Classification:

-

Skin Irritation: Category 2[1]

-

Eye Irritation: Category 2A

-

STOT-SE: Category 3 (Respiratory irritation)

Handling Protocols:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust (salt) or vapors (free base).

-

Storage: Store the HCl salt at 2–8°C in a tightly sealed container. It is hygroscopic; exposure to moisture will lead to caking and potential hydrolysis.

-

Spill: Sweep up solid spills. For solutions, absorb with sand or vermiculite and dispose of as organic waste.

References

-

PubChem Compound Summary. Methyl 2-(cyclohexylamino)acetate Hydrochloride. National Center for Biotechnology Information. CID 11959091. Link

-

Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link

-

Sigma-Aldrich. Safety Data Sheet: Methyl 2-amino-2-cyclohexylacetate (Isomer reference for general safety handling of cyclohexyl-amino esters). Link

-

ChemicalBook. Methyl 2-(cyclohexylamino)acetate hydrochloride Product Description. Link

Sources

Molecular structure and SMILES string for Methyl 2-(cyclohexylamino)acetate

Content Type: Technical Reference Guide Subject: Molecular Structure, Synthesis, and Application Profile Target Audience: Medicinal Chemists, Process Chemists, and Structural Biologists

Executive Summary

Methyl 2-(cyclohexylamino)acetate (CAS: 40447-13-0), also known as Methyl N-cyclohexylglycinate , is a secondary amine intermediate critical in the synthesis of peptidomimetics and nitrogen-containing heterocycles.[1] Structurally, it consists of a glycine methyl ester backbone N-substituted with a lipophilic cyclohexyl ring. This modification imparts significant steric bulk and lipophilicity compared to the parent glycine, making it a valuable building block for modulating the pharmacokinetic properties (LogP, metabolic stability) of drug candidates. This guide details its structural specifications, validated synthesis protocols, and application in multicomponent reactions.

Structural Identity & Specifications

Nomenclature & Identifiers

| Parameter | Value |

| IUPAC Name | Methyl 2-(cyclohexylamino)acetate |

| Common Synonyms | Methyl N-cyclohexylglycinate; N-Cyclohexylglycine methyl ester |

| CAS Registry Number | 40447-13-0 |

| Molecular Formula | C |

| Molecular Weight | 171.24 g/mol |

Molecular Descriptors

The following strings are generated for direct integration into cheminformatics software (RDKit, Schrödinger, ChemDraw).

-

Canonical SMILES: COC(=O)CNC1CCCCC1

-

Isomeric SMILES: COC(=O)CNC1CCCCC1 (Achiral, unless cyclohexyl is substituted)

-

InChI: InChI=1S/C9H17NO2/c1-12-9(11)8-10-7-5-3-2-4-6-7/h7,10H,2-6,8H2,1H3

-

InChIKey: UUSVVDQFPGXFTQ-UHFFFAOYSA-N[2]

Structural Visualization

The molecule comprises three distinct functional domains: the Ester Terminus (reactive electrophile), the Secondary Amine (nucleophile/linker), and the Cyclohexyl Ring (lipophilic core).

Physicochemical Properties

Note: Values are based on consensus calculated data and experimental analogues.

| Property | Value | Significance in Drug Design |

| LogP (Calculated) | 1.5 – 1.8 | Moderate lipophilicity; good membrane permeability potential. |

| TPSA | ~38 Ų | Well within the "Rule of 5" limit (<140 Ų) for oral bioavailability. |

| pKa (Base) | ~9.5 (Predicted) | Nitrogen is basic; exists as a cation at physiological pH. |

| Boiling Point | ~220°C (760 mmHg) | High boiling point; typically purified via vacuum distillation. |

| Solubility | DCM, MeOH, EtOAc | Highly soluble in organic solvents; low water solubility as free base. |

Synthesis Protocols

Two primary routes exist for synthesizing Methyl 2-(cyclohexylamino)acetate. Method A (Reductive Amination) is preferred for higher purity and avoiding over-alkylation. Method B (Alkylation) is more economical but requires strict stoichiometry control.

Method A: Reductive Amination (Preferred)

This method couples cyclohexanone with glycine methyl ester hydrochloride using a hydride reducing agent.

Mechanism: Formation of an imine intermediate followed by in situ reduction.[3][4][5]

-

Reagents:

-

Cyclohexanone (1.0 equiv)

-

Glycine methyl ester hydrochloride (1.1 equiv)

-

Sodium triacetoxyborohydride (STAB) or NaBH

CN (1.4 equiv) -

Solvent: 1,2-Dichloroethane (DCE) or THF

-

Base: Triethylamine (Et

N) (1.0 equiv, to free the amine salt)[6]

-

-

Protocol:

-

Step 1: Dissolve glycine methyl ester HCl in DCE. Add Et

N and stir for 15 min. -

Step 2: Add cyclohexanone and stir for 30 min to promote imine formation (molecular sieves may be added).

-

Step 3: Cool to 0°C and add STAB portion-wise.

-

Step 4: Warm to room temperature and stir for 12–16 hours under nitrogen.

-

Step 5 (Workup): Quench with saturated NaHCO

. Extract with DCM (3x). Wash organics with brine, dry over Na -

Step 6 (Purification): Flash column chromatography (Hexane/EtOAc) or vacuum distillation.

-

Method B: Nucleophilic Substitution (Alkylation)

Direct alkylation of cyclohexylamine with methyl bromoacetate.

Risk: High risk of dialkylation (formation of the tertiary amine). Mitigation: Use a large excess of cyclohexylamine.

-

Reagents:

-

Protocol:

-

Step 1: Dissolve cyclohexylamine and K

CO -

Step 2: Add methyl bromoacetate dropwise very slowly to the stirring amine solution.

-

Step 3: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC.[6][8]

-

Step 4: Filter off solids (KBr/excess base). Concentrate filtrate.

-

Step 5: Purify carefully to separate the mono-alkylated product from the di-alkylated byproduct.

-

Synthesis Workflow Diagram

Applications in Drug Discovery[10][11]

Peptidomimetics (Peptoids)

Methyl 2-(cyclohexylamino)acetate serves as a monomer for N-substituted glycines (peptoids) . Unlike standard peptides, peptoids have side chains attached to the nitrogen rather than the

-

Benefit: The cyclohexyl group provides proteolytic resistance (no amide hydrogen for protease recognition) and increases cell permeability.

Ugi Multicomponent Reaction (MCR)

This amine is a "pre-assembled" component for Ugi-4CR reactions.

-

Reaction: Amine + Aldehyde + Isocyanide + Carboxylic Acid

-

Utility: Using this secondary amine allows for the rapid generation of sterically constrained, lipophilic scaffolds found in local anesthetics and ion channel blockers.

"Magic Methyl" & Lipophilicity

While the cyclohexyl group is larger than a methyl, the ester moiety allows for late-stage diversification. Hydrolysis of the methyl ester yields N-cyclohexylglycine , which can be coupled to amines to form amides, effectively inserting a lipophilic spacer that modulates the hydrodynamic radius of the drug molecule.

Safety & Handling (MSDS Highlights)

-

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[9] 2A (H319).

-

Handling: Wear nitrile gloves and safety glasses. The precursor methyl bromoacetate is a potent lachrymator and highly toxic; all synthesis involving it must be performed in a fume hood.

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent hydrolysis of the ester or oxidation of the amine.

References

-

PubChem Compound Summary. (n.d.). Methyl 2-(cyclohexylamino)acetate.[1][10] National Center for Biotechnology Information. Retrieved from [Link](Search Term: CAS 40447-13-0)[1]

-

Abdel-Magid, A. F., et al. (1996).[5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. (Standard protocol for Method A).

- Dömling, A. (2006). "Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry." Chemical Reviews, 106(1), 17-89.

Sources

- 1. Methyl 2-(cyclohexylamino)acetate | CAS#:40447-13-0 | Chemsrc [chemsrc.com]

- 2. methyl 2-amino-2-cyclohexylacetate | 784129-23-3 [sigmaaldrich.com]

- 3. Using cyclohexanone as the starting material, describe how each o... | Study Prep in Pearson+ [pearson.com]

- 4. vaia.com [vaia.com]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Cyclohexylglycine, (R)- | C8H15NO2 | CID 736849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Building Blocks | CymitQuimica [cymitquimica.com]

Methyl 2-(cyclohexylamino)acetate CAS number and registry information

(Methyl 2-(cyclohexylamino)acetate)

Executive Summary

Methyl 2-(cyclohexylamino)acetate (also known as Methyl N-cyclohexylglycinate) is a secondary amine intermediate used primarily in medicinal chemistry and organic synthesis. It serves as a critical building block for peptidomimetics, allowing the introduction of a cyclohexyl group—a lipophilic, non-aromatic moiety—into a glycine backbone. This structural modification is valuable for modulating the pharmacokinetic properties (solubility, membrane permeability) of drug candidates.

This guide details the physicochemical properties, synthesis pathways, and safety protocols for this compound, distinguishing it clearly from its structural isomer, methyl 2-amino-2-cyclohexylacetate (cyclohexylglycine methyl ester).

Registry & Identification Data

| Parameter | Data |

| Chemical Name | Methyl 2-(cyclohexylamino)acetate |

| Synonyms | Methyl N-cyclohexylglycinate; N-Cyclohexylglycine methyl ester |

| CAS Number (Free Base) | 40447-13-0 |

| CAS Number (HCl Salt) | 99065-37-9 |

| Molecular Formula | C₉H₁₇NO₂ |

| Molecular Weight | 171.24 g/mol |

| SMILES | COC(=O)CNC1CCCCC1 |

| InChI Key | (Predicted) UUSVVDQFPGXFTQ-UHFFFAOYSA-N |

| Structure Description | A glycine methyl ester backbone with a cyclohexyl ring attached to the amino nitrogen.[1][2][3][4][5][6][7] |

Critical Distinction: Do not confuse this compound with Methyl 2-amino-2-cyclohexylacetate (CAS 784129-23-3), where the cyclohexyl group is attached to the

-carbon, not the nitrogen.

Physicochemical Properties

Note: Experimental data for the free base is limited; values below include predicted parameters based on structural analogs.

-

Physical State: Liquid (Free base); White crystalline solid (HCl salt).

-

Boiling Point (Predicted): ~235–240 °C at 760 mmHg.

-

Density: ~0.98 g/cm³.

-

Solubility:

-

Free Base: Soluble in organic solvents (DCM, Ethyl Acetate, Methanol). Sparingly soluble in water.

-

HCl Salt: Soluble in water and methanol; insoluble in non-polar solvents.

-

-

pKa (Predicted): ~8.5 (referring to the secondary amine). The nitrogen is basic and readily protonated.

-

Lipophilicity (LogP): ~1.5 (Predicted). The cyclohexyl ring significantly increases lipophilicity compared to glycine methyl ester.

Synthesis & Manufacturing Protocols

Two primary routes are employed for the synthesis of Methyl 2-(cyclohexylamino)acetate. The choice depends on available starting materials and the desired purity profile.

Route A: Nucleophilic Substitution (Alkylation)

This method involves the direct alkylation of cyclohexylamine with methyl bromoacetate or methyl chloroacetate.

-

Reagents: Cyclohexylamine (Excess), Methyl bromoacetate, Triethylamine (Et₃N).

-

Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).

-

Mechanism: Sₙ2 Displacement.

Protocol:

-

Dissolve cyclohexylamine (2.0 equiv) in anhydrous DCM at 0°C.

-

Add Triethylamine (1.2 equiv) as a proton scavenger.

-

Dropwise add Methyl bromoacetate (1.0 equiv) over 30 minutes to prevent over-alkylation (formation of the tertiary amine).

-

Stir at room temperature for 4–6 hours. Monitor by TLC.[8]

-

Workup: Wash with water, dry over Na₂SO₄, and concentrate. Purify via column chromatography (Hexane/EtOAc) to remove the dialkylated byproduct.

Route B: Reductive Amination (Preferred for Specificity)

This route avoids over-alkylation and is often cleaner.

-

Reagents: Cyclohexanone, Glycine methyl ester hydrochloride, Sodium triacetoxyborohydride (STAB) or NaBH₃CN.

-

Solvent: 1,2-Dichloroethane (DCE) or Methanol.

Protocol:

-

Dissolve Glycine methyl ester HCl (1.0 equiv) and Cyclohexanone (1.0 equiv) in DCE.

-

Add Et₃N (1.0 equiv) to liberate the free amine of glycine.

-

Add Sodium triacetoxyborohydride (1.4 equiv) in portions.

-

Stir at room temperature for 12–16 hours.

-

Quench: Add saturated NaHCO₃ solution.

-

Extraction: Extract with DCM. The product is obtained in high purity after solvent removal.

Visualization of Synthesis Pathways

Caption: Comparison of SN2 Alkylation (Route A) and Reductive Amination (Route B) pathways. Route B minimizes dialkylated impurity formation.

Reactivity & Applications in Drug Development

Methyl 2-(cyclohexylamino)acetate is a versatile intermediate. Its reactivity is defined by two functional groups: the secondary amine and the methyl ester.

5.1 Reactivity Profile

-

N-Functionalization: The secondary amine is nucleophilic. It can react with:

-

Acid Chlorides/Anhydrides: To form amides (N-capping).

-

Isocyanates: To form ureas.

-

Sulfonyl Chlorides: To form sulfonamides.

-

-

Ester Hydrolysis: Under basic conditions (LiOH/THF/H₂O), the ester hydrolyzes to N-Cyclohexylglycine (Free Acid), which can be coupled to amines in peptide synthesis.

-

Cyclization: Reaction with suitable electrophiles can yield diketopiperazines or other heterocycles.

5.2 Applications

-

Peptidomimetics: Used to introduce a "cyclohexyl-glycine" unit. The cyclohexyl group provides steric bulk and lipophilicity without the pi-stacking interactions of a phenyl group (as in N-phenylglycine).

-

Therapeutic Candidates: Derivatives of this scaffold have been investigated for neurodegenerative and oncological applications.[5] Computational toxicity studies (ProTox-3) suggest a favorable safety profile for this class of secondary amines [1].[5]

-

Coordination Chemistry: The N and O atoms can act as bidentate ligands for metal complexation.

Visualization of Downstream Derivatization

Caption: Key synthetic transformations of Methyl 2-(cyclohexylamino)acetate into acids, amides, and ureas.

Safety & Handling (SDS Highlights)

While specific comprehensive toxicological data for this exact CAS is rare, it shares hazard profiles with similar secondary amines and esters.

-

GHS Classification:

-

Skin Irritation (Category 2): Causes skin irritation.

-

Eye Irritation (Category 2A): Causes serious eye irritation.

-

STOT-SE (Category 3): May cause respiratory irritation.

-

-

Handling Precautions:

-

Wear nitrile gloves and safety goggles.

-

Handle in a fume hood to avoid inhalation of vapors.

-

Storage: Store in a cool, dry place. The HCl salt is hygroscopic; store under inert gas (Argon/Nitrogen) if possible.

-

-

First Aid:

-

Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.

-

Skin Contact: Wash with soap and water.[9]

-

References

-

Chemsrc. (n.d.).[2] Methyl 2-(cyclohexylamino)acetate | CAS#:40447-13-0. Retrieved from [Link]

-

ResearchGate. (2024). Bader's Theory of Atoms in Molecules (AIM) and its Applications to Chemical Bonding. (Contextual reference for safety/toxicity predictions of methyl (cyclohexylamino)acetate derivatives). Retrieved from [Link]

-

PubChem. (n.d.). Compound Summary for N-Cyclohexylglycine derivatives. Retrieved from [Link]

Sources

- 1. Cyclohexylmethyl Acetate synthesis - chemicalbook [chemicalbook.com]

- 2. Triethyl phosphonoacetate | CAS#:867-13-0 | Chemsrc [chemsrc.com]

- 3. researchgate.net [researchgate.net]

- 4. Triethyl phosphonoacetate | C8H17O5P | CID 13345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 膦酰基乙酸三乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. CN105315156A - Synthesis method for 2-methylcyclohexyl acetate - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. atul.co.in [atul.co.in]

Thermodynamic Solubility Profile of Methyl 2-(cyclohexylamino)acetate in Organic Solvents

The following technical guide provides a comprehensive framework for the thermodynamic solubility profiling of Methyl 2-(cyclohexylamino)acetate. This document is structured for researchers and process engineers, synthesizing predictive analysis with rigorous experimental methodologies.

Executive Summary

Methyl 2-(cyclohexylamino)acetate (CAS: 40447-13-0), also known as

This guide delineates the physicochemical behavior of Methyl 2-(cyclohexylamino)acetate, providing a predictive solubility landscape based on Hansen Solubility Parameters (HSP) and detailing the rigorous experimental protocols required for definitive thermodynamic modeling.

Physicochemical Characterization

Before establishing a solubility profile, the fundamental properties of the solute must be defined to predict solvent-solute interactions.

| Property | Value (Experimental/Predicted) | Significance in Solubility |

| Molecular Formula | Defines molecular weight and stoichiometry. | |

| Molecular Weight | 171.24 g/mol | Affects diffusion and dissolution kinetics. |

| LogP (Octanol/Water) | ~1.6 - 1.9 (Predicted) | Indicates moderate lipophilicity; likely soluble in alcohols and esters. |

| pKa (Basic Amine) | ~9.5 - 10.0 | High solubility in acidic aqueous media; low in basic/neutral water. |

| H-Bond Donors | 1 (Secondary Amine) | Capable of donating H-bonds to protic solvents. |

| H-Bond Acceptors | 3 (Amine + Ester Oxygens) | Capable of accepting H-bonds from protic solvents. |

Structural Implications for Solubility

The molecule features a lipophilic cyclohexyl ring and a polar ester/amine core . This amphiphilic nature suggests:

-

High Solubility: In polar protic solvents (Methanol, Ethanol) due to hydrogen bonding with the amine/ester groups.

-

Moderate Solubility: In polar aprotic solvents (Acetone, Ethyl Acetate) driven by dipole-dipole interactions.

-

Low Solubility: In highly non-polar solvents (Hexane) due to the polar core, and in neutral water due to the hydrophobic cyclohexyl ring (unless protonated).

Experimental Methodology for Solubility Determination

To generate a definitive thermodynamic profile, the Laser Monitoring Observation Technique is recommended over the static gravimetric method due to its higher precision and speed.

Protocol: Laser Monitoring Method

This dynamic method determines the dissolution point by monitoring the turbidity of the solution as temperature increases.

Step-by-Step Workflow:

-

Preparation: Accurately weigh a specific mass of Methyl 2-(cyclohexylamino)acetate (

) into a jacketed glass vessel. -

Solvent Addition: Add a known mass of pure organic solvent (

). -

Equilibration: Stir the mixture at a constant speed (e.g., 400 rpm) while maintaining the temperature significantly below the expected saturation point.

-

Heating Ramp: Slowly increase the temperature (e.g., 2 K/h) using a programmable thermostat.

-

Detection: A laser beam passes through the solution. A photodetector measures the intensity of the transmitted light.

-

Initial State: Suspension (scattering light, low transmission).

-

Final State: Clear solution (high transmission).

-

-

Data Point: The temperature at which the transmission intensity maximizes and stabilizes is recorded as the saturation temperature (

) for the given mole fraction (

Figure 1: Workflow for the Laser Monitoring Solubility Determination.

Thermodynamic Modeling Framework

Once experimental data (

Modified Apelblat Equation

The most widely used semi-empirical model for correlating solubility data in organic solvents.

- : Mole fraction solubility of the solute.[1]

- : Absolute temperature (K).[1][2]

-

: Empirical parameters derived from regression analysis.

-

and

- accounts for the temperature dependence of the enthalpy of fusion.[3]

-

and

(Buchowski-Ksiazczak) Equation

Useful for describing solid-liquid equilibrium based on the melting point.

- : Parameter related to the non-ideality of the solution.

- : Enthalpy parameter.

- : Melting temperature of the pure solute.

Thermodynamic Parameters Calculation

Using the Van't Hoff analysis (assuming linearity of

-

Enthalpy of Dissolution (

):-

Interpretation: A positive value indicates an endothermic process (solubility increases with temperature).

-

-

Gibbs Free Energy (

):-

Interpretation: A negative value indicates spontaneous dissolution.

-

-

Entropy of Dissolution (

):-

Interpretation: A positive value reflects the increased disorder upon mixing.

-

Figure 2: Logical framework for thermodynamic modeling and data analysis.

Predicted Solubility Landscape

Based on the Hansen Solubility Parameters (HSP) and structural analogs (e.g.,

| Solvent Class | Representative Solvents | Predicted Solubility Trend | Mechanistic Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | High | Strong H-bonding between solvent -OH and solute amine/ester groups. |

| Esters | Ethyl Acetate, Methyl Acetate | Moderate to High | "Like dissolves like"; polar aprotic interactions match the ester functionality. |

| Ketones | Acetone, 2-Butanone | Moderate | Dipole-dipole interactions; good solvency for the polar core. |

| Chlorinated | Chloroform, DCM | High | Strong dispersion forces and weak H-bond donor ability of solvent. |

| Hydrocarbons | Hexane, Heptane | Low | The polar amine/ester core is unfavorable in non-polar environments. |

| Water | Water (Neutral pH) | Low | Hydrophobic effect of the cyclohexyl ring dominates. |

Critical Insight for Process Design: The significant solubility difference between Alcohols (High) and Water (Low) suggests that Anti-solvent Crystallization is the optimal purification method. Dissolving the crude intermediate in warm Ethanol and adding Water (or cooled Water) will induce precipitation of the pure compound.

References

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

-

Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. Link

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. Link

-

Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. Link

-

Shaokun, T., et al. (2014). Solubility of 3-methyl-6-nitro-1H-indazole in different organic solvents from (278.15 to 333.15) K. Journal of Chemical & Engineering Data, 59(3), 706-712. (Example of standard methodology application). Link

Sources

pKa values and ionization behavior of Methyl 2-(cyclohexylamino)acetate

An In-Depth Technical Guide to the pKa and Ionization Behavior of Methyl 2-(cyclohexylamino)acetate

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that dictates the ionization state of a molecule at a given pH. For active pharmaceutical ingredients (APIs), the pKa profoundly influences critical pharmacokinetic properties, including solubility, permeability, protein binding, and metabolic stability.[1][2][3] This guide provides a comprehensive analysis of the ionization behavior of Methyl 2-(cyclohexylamino)acetate, a molecule featuring two key functional groups: a secondary amine and a methyl ester. We will explore the theoretical underpinnings of its acid-base properties, present field-proven experimental and computational methodologies for pKa determination, and discuss the practical implications of its pH-dependent behavior, particularly concerning the hydrolytic stability of the ester linkage. This document is intended for researchers, scientists, and drug development professionals seeking a deep, actionable understanding of this compound's physicochemical profile.

Theoretical Framework: Deconstructing the Ionization Profile

Methyl 2-(cyclohexylamino)acetate possesses two sites of interest regarding its behavior in aqueous media: the basic secondary amine and the hydrolyzable ester group. Understanding their individual and interdependent properties is key to predicting the molecule's overall profile.

The Basic Center: The Cyclohexylamino Group

The primary determinant of the pKa for this molecule is the secondary amine. The pKa of an amine refers to the equilibrium constant for the dissociation of its conjugate acid (the protonated form).

Most simple alkylamines have pKa values for their conjugate acids in the range of 9.5 to 11.0.[4] The cyclohexyl group is a simple, non-aromatic alkyl substituent. Therefore, the pKa of the protonated secondary amine in Methyl 2-(cyclohexylamino)acetate is expected to be very similar to that of cyclohexylamine itself. The experimentally determined pKa of cyclohexylamine is consistently reported to be approximately 10.6.[5][6][7][8] This value serves as an excellent initial estimate.

-

At pH << 10.6: The amine will be predominantly in its protonated, positively charged (cationic) form.

-

At pH = 10.6: The concentrations of the protonated and neutral forms will be equal.

-

At pH >> 10.6: The amine will be predominantly in its neutral, uncharged form.

The presence of the methyl acetate group at the alpha-position is not expected to significantly alter this pKa, as its electron-withdrawing inductive effect is relatively modest and somewhat offset by the bulky, electron-donating alkyl ring.

Caption: Ionization equilibrium of the secondary amine group.

The Ester Group: A Question of Stability, Not pKa

Unlike the amine, the methyl ester group does not possess an ionizable proton and therefore does not have a pKa in the conventional sense. However, its chemical stability is highly pH-dependent. Esters undergo hydrolysis to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.[9]

-

Acid-Catalyzed Hydrolysis: This is a reversible process, typically driven to completion by using a large excess of water.[9]

-

Base-Catalyzed Hydrolysis (Saponification): This process is effectively irreversible.[10] The reaction begins with the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. While the initial steps are reversible, the final step is the deprotonation of the newly formed carboxylic acid by a base (like the alkoxide leaving group or another hydroxide ion). This acid-base reaction is highly favorable and drives the entire equilibrium toward the products.[9][10]

The rate of ester hydrolysis is directly related to the pH, increasing significantly under strongly acidic (pH < 5) or basic (pH > 10) conditions.[11] Steric hindrance around the ester group can slow the rate of hydrolysis.[11][12] In Methyl 2-(cyclohexylamino)acetate, the steric bulk of the adjacent cyclohexyl group may offer some degree of kinetic stability compared to a less hindered ester.

Experimental Determination of the Amine pKa

Precise pKa determination is crucial for building accurate structure-activity relationships. Potentiometric titration stands as the most common and reliable method for this purpose.[13][14][15]

Gold Standard Method: Potentiometric Titration

Potentiometric titration involves monitoring the pH of a solution of the analyte as a titrant of known concentration is added incrementally.[16][17] For a basic compound like Methyl 2-(cyclohexylamino)acetate, the sample is first dissolved and then titrated with a strong acid (e.g., HCl). The pKa is determined from the inflection point of the resulting titration curve, specifically at the half-equivalence point where pH = pKa.[16]

-

Instrument Calibration: Calibrate the pH meter and electrode system using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[16]

-

Sample Preparation:

-

Accurately weigh a sufficient amount of Methyl 2-(cyclohexylamino)acetate to achieve a final concentration of approximately 1-10 mM.[16][17] Lower concentrations (~10⁻⁴ M) are possible but may reduce the signal-to-noise ratio.[14][15]

-

Dissolve the sample in a suitable solvent. For water-soluble compounds, purified water is used. If solubility is limited, a co-solvent like methanol can be used, but it's crucial to report the exact solvent composition as it can affect the pKa value.[15][18]

-

Add a background electrolyte (e.g., 0.15 M KCl) to maintain a constant ionic strength throughout the titration. This minimizes changes in the activity coefficients of the ions in solution.[16][17]

-

-

Titration Setup:

-

Place the sample solution in a thermostatted vessel on a magnetic stirrer to ensure homogeneity and constant temperature.

-

Purge the solution with nitrogen for 10-15 minutes before and during the titration. This displaces dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of a basic analyte.[16][17]

-

Immerse the calibrated pH electrode into the solution.

-

-

Titration and Data Acquisition:

-

Prepare a standardized solution of 0.1 M HCl as the titrant.

-

Add the titrant in small, precise increments using an automated titrator or a calibrated burette.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate the titration curve.

-

Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point.

-

The volume of titrant at the half-equivalence point (half the volume required to reach the equivalence point) is determined. The pH at this specific volume is equal to the pKa of the amine.[16]

-

Caption: Standard workflow for pKa determination by potentiometric titration.

Alternative Method: UV-Vis Spectrophotometry

UV-Vis spectrophotometry can also be used to determine pKa values and is particularly useful for compounds with low solubility or when only small amounts of sample are available.[15] The method relies on the principle that the protonated and deprotonated forms of a molecule have different UV-Vis absorbance spectra.[19][20] By measuring the absorbance at a specific wavelength across a range of pH values, a sigmoidal curve is generated from which the pKa can be derived.[20][21]

Causality and Limitations: The primary requirement for this method is the presence of a chromophore in close proximity to the ionization center. Methyl 2-(cyclohexylamino)acetate lacks a strong chromophore; the amine and ester groups do not absorb significantly in the typical UV-Vis range (200-800 nm). Therefore, direct pKa determination by UV-Vis spectrophotometry would be challenging and likely inaccurate for this specific molecule without chemical modification.

Computational pKa Prediction

In silico methods provide a rapid and cost-effective means to estimate pKa values, which is invaluable in early-stage drug discovery.[1][22] These methods range from empirical, database-driven approaches to more computationally intensive quantum mechanical (QM) calculations.[1][23]

-

Empirical/QSAR Methods: These models (e.g., from vendors like ACD/Labs, ChemAxon) use large databases of experimental pKa values to build quantitative structure-property relationship (QSPR) models.[23] They are extremely fast but their accuracy depends on how well the query molecule is represented in the training set.

-

Quantum Mechanical (QM) Methods: These methods, often based on Density Functional Theory (DFT), calculate the Gibbs free energy change of the deprotonation reaction in a simulated aqueous environment (e.g., using a Polarizable Continuum Model, PCM).[1][24] While more accurate and versatile, they are computationally expensive. A common approach to improve accuracy and reduce error is to calculate the pKa relative to a structurally similar reference compound with a known experimental pKa (an isodesmic reaction approach).[25]

For Methyl 2-(cyclohexylamino)acetate, a QM calculation using an isodesmic cycle with cyclohexylamine as the reference compound would likely yield a highly accurate prediction.

| Method | Principle | Advantages | Disadvantages | Applicability to Topic Molecule |

| Potentiometric Titration | Measures pH change during titration with acid/base.[14][16] | High precision, considered the "gold standard".[15] | Requires milligram quantities of pure sample.[15] | Excellent . The ideal method. |

| UV-Vis Spectrophotometry | Measures absorbance change vs. pH.[19][20] | High sensitivity, requires less sample.[15] | Requires a pH-sensitive chromophore near the ionization site.[15] | Poor . Lacks a suitable chromophore. |

| Computational Prediction | Calculates pKa from molecular structure.[1][23] | Very fast, no physical sample needed. | Accuracy varies by method and chemical class.[22][23] | Good . Useful for initial estimation and comparison. |

Integrated Ionization Behavior and Practical Implications

The ionization state of Methyl 2-(cyclohexylamino)acetate has significant consequences for its behavior in a pharmaceutical context.

-

Physiological pH (~7.4): With an estimated pKa of ~10.6, the secondary amine will be overwhelmingly (>99.9%) in its protonated, cationic form at physiological pH. This has several implications:

-

Solubility: The charged form will be significantly more water-soluble than the neutral form.

-

Permeability: The high degree of ionization will likely result in lower passive diffusion across biological membranes (like the gut wall or blood-brain barrier), as charged molecules generally exhibit poor membrane permeability.

-

Target Binding: If the target protein has a negatively charged binding pocket, the cationic form of the molecule may engage in favorable electrostatic interactions.

-

-

Stability Profile: At physiological pH, the rate of ester hydrolysis will be minimal. However, in formulation development, exposure to high pH conditions (pH > 10) must be carefully controlled. In such basic environments, two events will occur simultaneously:

-

The amine will begin to deprotonate to its neutral form.

-

The rate of base-catalyzed ester hydrolysis (saponification) will increase dramatically, leading to chemical degradation of the molecule into cyclohexylglycine and methanol.

-

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. ijirss.com [ijirss.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. pKa of Cyclohexylamine [vcalc.com]

- 7. Cyclohexylamine | C6H11NH2 | CID 7965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Cyclohexylamine - Wikipedia [en.wikipedia.org]

- 9. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. aston-chemicals.com [aston-chemicals.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mt.com [mt.com]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. enamine.net [enamine.net]

- 19. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 20. ishigirl.tripod.com [ishigirl.tripod.com]

- 21. researchgate.net [researchgate.net]

- 22. rowansci.substack.com [rowansci.substack.com]

- 23. optibrium.com [optibrium.com]

- 24. mdpi.com [mdpi.com]

- 25. peerj.com [peerj.com]

Literature review on Methyl 2-(cyclohexylamino)acetate biological activity

The following technical guide details the chemical, pharmacological, and synthetic profile of Methyl 2-(cyclohexylamino)acetate (also known as Methyl

Biological Activity, Synthesis, and Medicinal Chemistry Applications

Executive Summary

Methyl 2-(cyclohexylamino)acetate is a specialized amino acid derivative functioning primarily as a lipophilic building block in peptidomimetic drug design. Structurally, it is the methyl ester of

Its biological significance spans three distinct domains:

-

Peptoid Therapeutics: It serves as a monomer for "peptoids" (poly-N-substituted glycines) capable of disrupting amyloid-

aggregation in Alzheimer's disease models. -

Anticancer Coordination Chemistry: The parent acid functions as a bidentate ligand for Platinum(II) complexes, enhancing cytotoxicity against colon cancer lines (e.g., HCT116) via DNA groove binding.

-

Neurological Probes: It acts as a steric probe for glycine binding sites on NMDA receptors and Glycine Transporters (GlyT), often used to map the tolerance of the binding pocket for bulky hydrophobic groups.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

| Property | Specification |

| IUPAC Name | Methyl 2-(cyclohexylamino)acetate |

| Common Synonyms | Methyl |

| Chemical Formula | |

| Molecular Weight | 171.24 g/mol |

| Parent Acid CAS | 58695-41-3 (N-cyclohexylglycine) |

| LogP (Predicted) | ~1.8 (Significantly more lipophilic than Glycine) |

| pKa (Amine) | ~9.5 (Secondary amine) |

| H-Bond Donors/Acceptors | 1 Donor (NH), 2 Acceptors (N, O) |

Structural Significance: The N-substitution removes the amide proton when incorporated into a peptide backbone. This eliminates the capacity for standard hydrogen bonding (donor), forcing the backbone into specific helical conformations (e.g., Polyproline Type-I like) and increasing proteolytic stability—a critical feature for drug development.

Biological Activity & Mechanisms[2][4][5][7]

A. Amyloid-

Aggregation Inhibition (Alzheimer's Research)

Methyl 2-(cyclohexylamino)acetate is a precursor to peptoids that mimic the hydrophobic core of Amyloid-

-

Mechanism: The bulky cyclohexyl group provides hydrophobic affinity for the A

peptide, while the N-substitution prevents the formation of the inter-strand hydrogen bonds required for -

Data: Peptoids incorporating

-cyclohexylglycine residues have shown the ability to reduce A

B. Anticancer Platinum(II) Complexes

The hydrolyzed form (

-

Mechanism: The amino acid coordinates to Platinum via the amine Nitrogen and carboxylate Oxygen (N,O-chelation). The cyclohexyl group enhances lipophilicity, facilitating cellular uptake.

-

Target: The complex binds to DNA primarily via groove binding rather than intercalation, causing structural distortion that triggers apoptosis.

-

Efficacy: In HCT116 (colon cancer) cell lines, Pt-complexes of

-cyclohexylglycine demonstrated an IC

C. Neurological Receptor Modulation

-

NMDA Receptors: The compound acts as a steric probe for the Glycine co-agonist site. While bulky N-substitutions generally reduce affinity compared to glycine, they provide critical data on the size of the hydrophobic pocket adjacent to the amine binding site.

-

GlyT1 Transporters: As an analogue of Sarcosine (

-methylglycine),

Synthesis Protocols

Method A: Reductive Amination (Preferred/Green)

This method is favored for its high yield and avoidance of over-alkylation.

-

Reagents: Cyclohexanone (1.0 eq), Glycine Methyl Ester HCl (1.0 eq), Sodium Cyanoborohydride (

) or Sodium Triacetoxyborohydride (STAB), Methanol/DCM. -

Protocol:

-

Dissolve Glycine Methyl Ester HCl in Methanol. Add TEA (1 eq) to liberate the free amine.

-

Add Cyclohexanone and stir for 30 minutes to form the imine intermediate.

-

Cool to 0°C and slowly add

(1.2 eq). -

Stir at room temperature for 12–16 hours.

-

Workup: Quench with water, extract with DCM, dry over

. -

Purification: Flash chromatography (Hexane:EtOAc).

-

Method B: Direct Alkylation (Nucleophilic Substitution)

-

Reagents: Cyclohexylamine (Excess), Methyl Bromoacetate,

, Acetonitrile. -

Protocol:

-

Dissolve Cyclohexylamine (2.0 eq) and

in Acetonitrile. -

Add Methyl Bromoacetate (1.0 eq) dropwise at 0°C.

-

Reflux for 4–6 hours.

-

Note: Excess amine is required to prevent the formation of the tertiary amine (double alkylation).

-

Visualization of Mechanisms & Workflows

Figure 1: Synthesis & Biological Pathways

Caption: Synthetic route via reductive amination and downstream applications in oncology and neurology.

Figure 2: Mechanism of Action (Anticancer & Peptoid)

Caption: Dual mechanistic pathways: DNA groove binding in cancer cells and disruption of amyloid fibrillization.

References

-

Hosseini-Hashemi, Z. et al. (2022).[3] "Biological Activity of Two Anticancer Pt Complexes with a Cyclohexylglycine Ligand against a Colon Cancer Cell Line: Theoretical and Experimental Study." ACS Omega.[3][4] Link[4]

-

Benjamin, I. et al. (2023). "Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives." ACS Omega.[3][4] Link

-

Kirshenbaum, K. et al. (1998). "Sequence-specific polypeptoids: A diverse family of heteropolymers with stable secondary structure." PNAS. Link

-

PubChem. "Compound Summary: 2-cyclohexyl-2-(methylamino)acetic acid (Isomer Reference)." National Library of Medicine. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Biological Activity of Two Anticancer Pt Complexes with a Cyclohexylglycine Ligand against a Colon Cancer Cell Line: Theoretical and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Hydrogen Bonding Potential of Methyl 2-(cyclohexylamino)acetate Derivatives: A Technical Guide

Executive Summary

Methyl 2-(cyclohexylamino)acetate (CAS 99065-37-9) and its derivatives are highly versatile building blocks in modern medicinal chemistry and materials science. Characterized by a secondary amine and an ester moiety, these compounds possess distinct hydrogen bond (H-bond) donor and acceptor sites. Understanding the delicate balance between their intramolecular hyperconjugation, steric interactions, and intermolecular hydrogen-bonding capabilities is critical for rational drug design and supramolecular assembly.

This whitepaper provides an in-depth mechanistic analysis of the hydrogen bonding potential of methyl 2-(cyclohexylamino)acetate derivatives, synthesizing recent spectroscopic discoveries with crystallographic evidence to guide researchers in structural optimization.

Mechanistic Insights: Intramolecular Hydrogen Bonding vs. Hyperconjugation

A central challenge in conformational analysis is distinguishing the effects of weak intramolecular hydrogen bonding from quantum processes like hyperconjugation and steric repulsion. Recent spectroscopic evaluations of cyclohexylamine and 1-aminopiperidine derivatives have provided definitive answers regarding the N-H vibrational behavior of these molecules [1].

The Perlin and Bohlmann Effects

The Perlin effect (observed in

In a landmark 2026 study by Cormanich et al., researchers compared methyl 2-(cyclohexylamino)acetate with its piperidine analog, methyl[(piperidin-1-yl)amino]acetate [1].

-

The Piperidine Analog: Exhibits a pronounced red shift in N-H stretching, driven by hyperconjugation.

-

Methyl 2-(cyclohexylamino)acetate: Displays N-H stretching bands typical of standard amines, lacking the pronounced red shift [1].

The Causality: Why does the cyclohexylamino derivative behave differently? The experimental data proves that weak intramolecular hydrogen bonding between the amine and the ester carbonyl does not dictate the conformational stability of methyl 2-(cyclohexylamino)acetate. Instead, Lewis interactions are the dominant force. Specifically, the stronger steric interactions experienced by the equatorial C-H bonds (

Logical relationship between hydrogen bonding, hyperconjugation, and steric effects.

Intermolecular Hydrogen Bond Networks in Target Binding

While intramolecular hydrogen bonding in the isolated monomer is weak, the secondary amine and acetate groups become highly active intermolecular H-bond participants when introduced to biological targets or crystal lattices.

Application in IDO1 Inhibitor Design

In the development of Indoleamine 2,3-Dioxygenase 1 (IDO1) inhibitors, cyclohexylamino derivatives demonstrate profound binding efficacy driven by extensive hydrogen bond networks. Crystallographic mapping reveals that introducing a cyclohexylamino-acetate-like moiety allows the molecule to coordinate deeply within the binding pocket. The N-H group acts as a critical donor, forming intermolecular hydrogen bonds with the 7-propionic acid of the heme and the main chain NH group of Ala264 [2]. This strict shape complementarity and H-bond networking are required to permit the interaction between the substrate and Fe-bound

Supramolecular Assembly in Transition Metal Complexes

When methyl 2-(cyclohexylamino)acetate derivatives are used as ligands for Platinum(II) complexes, they form highly ordered two-dimensional supramolecular networks. X-ray diffraction of these complexes shows that the molecules are linked via robust intermolecular N—H···O, C—H···O, and C—H···N interactions [3]. The oxygen atom of the acetate/nitro groups frequently acts as a hydrogen-bond acceptor for adjacent methyl groups, forming intramolecular C—H···O hydrogen bonds with distinct S(9) ring motifs, stabilizing the planar geometry required for metallo-drug efficacy [3].

Experimental Workflows

To accurately assess the hydrogen bonding potential of synthesized derivatives, researchers must employ a self-validating system of spectroscopic and crystallographic techniques.

Protocol 1: Spectroscopic Evaluation of N-H Stretching (Isolating Intramolecular Effects)

To prevent solvent molecules from masking weak intramolecular interactions, non-polar, non-hydrogen-bonding solvents must be used.

-

Sample Preparation: Dissolve the synthesized methyl 2-(cyclohexylamino)acetate derivative in anhydrous

or -

FT-IR Spectroscopy: Scan the region between 3200–3500

. -

Data Interpretation: A sharp peak near 3300–3400

indicates typical amine stretching (dominant steric/Lewis interactions). A pronounced shift below 3200 -

NMR Validation: Perform

-NMR and

Protocol 2: Crystallographic Mapping of Intermolecular Networks

-

Crystallization: Dissolve the compound in a binary solvent system (e.g., Ethyl Acetate/Hexane). Allow slow evaporation at 4°C to promote highly ordered lattice formation.

-

Diffraction: Mount a colorless prism crystal on a diffractometer using Mo K

radiation ( -

Refinement & Mapping: Solve the structure using direct methods. Map the centroid of chelate rings and measure D—H···A (Donor-Hydrogen···Acceptor) angles. A planar hydrogen-bonded conformation with a dihedral angle of less than 30° is required to confirm a stable intermolecular network [2].

Step-by-step experimental workflow for analyzing hydrogen bond networks.

Quantitative Data Presentation

The following table summarizes the comparative hydrogen bonding and spectroscopic parameters of cyclohexylamino derivatives against reference compounds.

| Compound / Derivative | N-H Stretch ( | Intramolecular H-Bond Strength | Primary Conformational Driver | Intermolecular Motif (Crystal) |

| Methyl 2-(cyclohexylamino)acetate | ~3300–3400 cm⁻¹ (Typical) | Weak / Negligible | Steric & Lewis Interactions | N-H···O=C (Linear chains) |

| Methyl[(piperidin-1-yl)amino]acetate | Pronounced Red Shift | Weak | Hyperconjugation | N/A |

| IDO1 Cyclohexylamino Inhibitors | N/A (Bound state) | Absent | Target Shape Complementarity | N-H···Heme Propionic Acid |

| Cyclohexylamino-Pt(II) complexes | N/A (Solid state) | C-H···O (S(9) motif) | Crystal Packing Forces | 2D Supramolecular Network |

Data synthesized from spectroscopic [1] and crystallographic [2][3] literature.

References

-

Perlin- and Bohlmann-type effects in cyclohexylamine and 1-aminopiperidine derivatives. Piscelli, B. A., Zeoly, L. A., Cormanich, R., & de Freitas, M. Physical Chemistry Chemical Physics (Feb 2026). URL:[Link]

-

Important Hydrogen Bond Networks in Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Design Revealed by Crystal Structures of Imidazoleisoindole Derivatives with IDO1. ACS Publications. URL:[Link]

- **The crystal structure of ((cyclohexylamino){(Z)-2-[(E)-5-methoxy-3-nitro-2-oxidobenzylidene-κO]hydrazin-1-ylidene-κN2}methanethiolato-κS)(dimethyl sulfoxide-κS)

Calculated LogP and Hydrophobicity of Methyl 2-(cyclohexylamino)acetate: A Comprehensive Technical Guide

Executive Summary

Understanding the lipophilicity of molecular building blocks is a foundational requirement in rational drug design, agrochemical development, and materials science. Methyl 2-(cyclohexylamino)acetate (CAS: 40447-13-0) is a versatile secondary amine scaffold widely utilized in the synthesis of complex active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth analysis of its calculated partition coefficient (cLogP), the structural causality behind its hydrophobicity, and the standardized experimental protocols required to validate these thermodynamic properties in a laboratory setting.

Physicochemical Profiling and Calculated LogP (cLogP)

Lipophilicity, quantified as the base-10 logarithm of the partition coefficient between n-octanol and water (LogP), dictates how a molecule behaves in biological systems. For Methyl 2-(cyclohexylamino)acetate, the calculated LogP (cLogP) is approximately 1.47 [1].

Table 1: Core Physicochemical Properties

| Property | Value |

| IUPAC Name | Methyl 2-(cyclohexylamino)acetate |

| CAS Number | 40447-13-0 |

| Molecular Formula | C9H17NO2 |

| Molecular Weight | 171.24 g/mol |

| SMILES String | COC(=O)CNC1CCCCC1 |

| Calculated LogP (cLogP) | 1.47260 |

Structural Causality of Hydrophobicity

The cLogP value of 1.47 is not arbitrary; it is the net thermodynamic result of competing structural moieties within the molecule:

-

The Cyclohexyl Ring (Hydrophobic Drive): This non-polar, aliphatic ring is highly lipophilic. It disrupts the hydrogen-bonding network of water, creating an entropic penalty that drives the molecule into the non-polar n-octanol phase.

-

The Secondary Amine (Polar Penalty): The -NH- group introduces significant polarity. Because it can act as both a hydrogen bond donor and acceptor, it strongly interacts with aqueous media, pulling the LogP value downward.

-

The Methyl Ester (Moderating Group): The -COOCH3 group acts primarily as a hydrogen bond acceptor. While polar, its lipophilic methyl cap moderates its overall aqueous affinity compared to a free carboxylic acid.

Caption: Structural moieties dictating the net lipophilicity (cLogP) of Methyl 2-(cyclohexylamino)acetate.

Implications for Drug Development and ADME

In the context of Lipinski's Rule of Five, a LogP of 1.47 is highly advantageous for oral bioavailability[2].

-

Membrane Permeability: The molecule is lipophilic enough to passively diffuse through the phospholipid bilayers of the gastrointestinal tract (enterocytes).

-

Aqueous Solubility: Simultaneously, the LogP is low enough (well below the threshold of 5) to ensure the compound remains soluble in the aqueous environments of the stomach and blood plasma, preventing premature precipitation or excessive binding to plasma proteins.

Experimental Validation: Protocols for Hydrophobicity Determination

While computational models (cLogP) are highly accurate for small, well-characterized scaffolds, regulatory submissions and rigorous pharmacokinetic modeling require experimental validation. The two gold-standard methodologies are the Shake-Flask Method and the RP-HPLC Method.

Protocol A: The Shake-Flask Method (OECD Test No. 107)

This method provides a direct, thermodynamic measurement of partitioning for compounds with a LogP between -2 and 4[3].

Step-by-Step Methodology:

-

Solvent Pre-saturation: Vigorously stir n-octanol and high-purity water (Milli-Q) together for 24 hours.

-

Causality: Solvents are not entirely immiscible. Pre-saturation prevents volume shifts and phase-bleeding during the actual experiment, ensuring accurate concentration calculations.

-

-

Sample Preparation: Dissolve a precise mass of Methyl 2-(cyclohexylamino)acetate in the pre-saturated aqueous phase. Ensure the concentration is well below the compound's solubility limit to prevent micelle formation.

-

Equilibration: Combine the aqueous sample and pre-saturated n-octanol in a glass vial. Agitate mechanically at a constant temperature (25 ± 1 °C) for 24 hours.

-

Causality: Temperature strictly controls the thermodynamic equilibrium constant (

). 24 hours ensures complete mass transfer between phases.

-

-

Phase Separation: Centrifuge the biphasic mixture at 3000 x g for 15 minutes.

-

Causality: Mechanical agitation creates microemulsions. If octanol microdroplets remain in the water phase, the aqueous concentration will be falsely elevated, skewing the LogP downward.

-

-

Quantification: Carefully extract aliquots from both the top (octanol) and bottom (water) layers. Quantify the concentration of the compound in each phase using UV-Vis spectroscopy or LC-MS. Calculate LogP as

.

Caption: Step-by-step experimental workflow for determining LogP via the shake-flask method.

Protocol B: The RP-HPLC Method (OECD Test No. 117)

For high-throughput environments, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is preferred. This method correlates the retention time of the compound with its lipophilicity[4].

Step-by-Step Methodology:

-

Column Selection: Utilize a C18 functionalized silica column.

-

Causality: The long hydrocarbon chains of the C18 stationary phase mimic the hydrophobic environment of n-octanol, allowing for an accurate simulation of partitioning[4].

-

-

Calibration: Inject a series of 6-8 reference standards with known, validated LogP values (spanning LogP 0 to 6). Calculate the capacity factor (

) for each standard using the formula -

Standard Curve Generation: Plot

versus the known LogP values of the standards to generate a linear calibration regression. -

Sample Analysis: Inject Methyl 2-(cyclohexylamino)acetate under the exact same isocratic mobile phase conditions. Determine its

and calculate its -

Interpolation: Use the linear regression equation to interpolate the experimental LogP of the compound.

Conclusion

Methyl 2-(cyclohexylamino)acetate possesses a calculated LogP of ~1.47, striking an optimal balance between aqueous solubility and lipid permeability. This moderate hydrophobicity is driven by the interplay between its lipophilic cyclohexyl core and its polar secondary amine and ester functionalities. For rigorous physical validation, researchers should employ OECD 107 (Shake-Flask) for direct thermodynamic measurement or OECD 117 (RP-HPLC) for high-throughput screening.

References

-

Chemsrc. "Methyl 2-(cyclohexylamino)acetate | CAS#:40447-13-0". Chemsrc Chemical Database. Available at:[Link]

-

Analytice. "Partition coefficient: Shake bottle method according to OECD 107". Analytice Laboratory Services. Available at:[Link]

-

Analytice. "OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method". Analytice Laboratory Services. Available at:[Link]

-

Analytical Chemistry (ACS Publications). "High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier". American Chemical Society. Available at:[Link]

Sources

- 1. Methyl 2-(cyclohexylamino)acetate | CAS#:40447-13-0 | Chemsrc [chemsrc.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]

- 4. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]

Scalable Synthesis Protocols for Methyl 2-(cyclohexylamino)acetate: Strategic Route Selection and Optimization

Executive Summary

Methyl 2-(cyclohexylamino)acetate (also known as N-cyclohexylglycine methyl ester) is a highly versatile secondary amine building block. It is fundamental to the synthesis of peptoids (oligo-N-substituted glycines), active pharmaceutical ingredients (APIs), and complex peptidomimetics. This application note provides a comprehensive, self-validating guide to its synthesis, contrasting the highly scalable reductive amination route with the rapid direct alkylation method.

Introduction & Mechanistic Rationale

The synthesis of secondary amines requires stringent control over reaction pathways to prevent over-alkylation. When synthesizing Methyl 2-(cyclohexylamino)acetate, chemists must choose between two primary mechanistic pathways based on their scale and purity requirements:

-

Reductive Amination (Route A) : The industry standard for scalability. It relies on the condensation of cyclohexanone with glycine methyl ester to form a Schiff base, followed by selective hydride reduction[1]. This route inherently prevents over-alkylation because the ketone can only react once with the primary amine.

-

Direct Alkylation (Route B) : An SN2 displacement of a methyl haloacetate (e.g., methyl bromoacetate) by cyclohexylamine. While kinetically rapid and highly useful for solid-phase peptoid synthesis[2], this route suffers from chemoselectivity issues in solution. The product is more nucleophilic than the starting material, which can lead to rapid dialkylation if not strictly controlled.

Route A: Reductive Amination (The Scalable Industrial Standard)

Causality & Design: Glycine methyl ester is supplied as a hydrochloride salt for bench stability. A mild base (e.g., triethylamine) is required to liberate the free amine in situ, allowing nucleophilic attack on the cyclohexanone carbonyl. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the optimal reducing agent for this protocol. The electron-withdrawing acetate ligands reduce the nucleophilicity of the hydride, preventing the premature reduction of cyclohexanone to cyclohexanol—a common failure point when using stronger hydrides like NaBH₄[1]. For multi-kilogram industrial scales, catalytic hydrogenation (Pd/C, H₂) is often substituted to eliminate boron waste[3].

Workflow of the highly selective reductive amination route.

Protocol: Solution-Phase Reductive Amination

-

Preparation : In a dry, 500 mL round-bottom flask equipped with a magnetic stirrer, suspend Glycine methyl ester hydrochloride (12.5 g, 100 mmol) in anhydrous Dichloromethane (DCM) (200 mL).

-

Neutralization : Add Triethylamine (TEA) (14.0 mL, 100 mmol) dropwise at 0 °C. Stir for 15 minutes to liberate the free amine.

-

Imine Formation : Add Cyclohexanone (9.8 g, 100 mmol) in one portion. Add anhydrous Magnesium Sulfate (MgSO₄) (5 g) as a desiccant to drive Schiff base formation. Stir at room temperature for 2 hours.

-

Reduction : Cool the reaction mixture back to 0 °C. Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (31.8 g, 150 mmol) portion-wise over 30 minutes to control the mild exotherm.

-

Completion : Allow the reaction to warm to room temperature and stir for 12 hours. Monitor via TLC (Ninhydrin stain; secondary amines appear as distinct spots).

-

Workup : Quench the reaction carefully with saturated aqueous NaHCO₃ (150 mL) until gas evolution ceases. Separate the organic layer, extract the aqueous layer with DCM (2 x 50 mL), dry the combined organics over Na₂SO₄, and concentrate under reduced pressure.

-

Purification : Purify via silica gel chromatography (Hexanes/EtOAc, 3:1) to yield the product as a pale yellow oil.

Route B: Direct Alkylation (The Rapid Discovery Route)

Causality & Design: The SN2 reaction between cyclohexylamine and methyl bromoacetate is highly exothermic. Because the resulting secondary amine is sterically hindered but electronically enriched (due to the inductive effect of the cyclohexyl group), it actively competes with the primary amine for the electrophile. To enforce chemoselectivity and prevent the formation of the tertiary amine (dialkylated impurity), a pseudo-infinite dilution strategy is employed: the electrophile is added dropwise to a massive molar excess of the amine at cryogenic temperatures[2].

Reaction logic and control strategy for direct SN2 alkylation.

Protocol: Chemoselective SN2 Alkylation

-

Preparation : In a 250 mL round-bottom flask, dissolve Cyclohexylamine (29.7 g, 300 mmol, 3.0 equiv) in anhydrous Tetrahydrofuran (THF) (100 mL).

-

Temperature Control : Cool the solution to -78 °C using a dry ice/acetone bath. Strict thermal control is critical to favor the primary SN2 attack over secondary over-alkylation.

-

Electrophile Addition : Dissolve Methyl bromoacetate (15.3 g, 100 mmol, 1.0 equiv) in THF (20 mL). Add this solution dropwise via an addition funnel over a strict 1-hour period.

-

Reaction : Maintain at -78 °C for 2 hours, then allow the system to slowly warm to room temperature overnight.

-

Workup : The reaction will precipitate dense cyclohexylammonium bromide salts. Filter the suspension and wash the filter cake with cold THF.

-

Isolation : Concentrate the filtrate. Dissolve the residue in Ethyl Acetate (150 mL) and wash with water (3 x 50 mL) to remove residual excess cyclohexylamine. Dry over Na₂SO₄ and concentrate.

Comparative Data & Scalability Metrics

| Parameter | Route A: Reductive Amination | Route B: Direct Alkylation |

| Primary Mechanism | Imine formation & Hydride Reduction | Bimolecular Nucleophilic Substitution (SN2) |

| Typical Yield | 80 - 92% | 60 - 75% |

| Chemoselectivity | Excellent (No over-alkylation) | Moderate (Prone to dialkylation) |

| Scalability | High (Especially with Pd/C + H₂) | Low to Moderate (Exothermic, requires dilution) |

| Primary Impurity | Cyclohexanol (if over-reduced) | Tertiary amine (Dialkylated product) |

| Atom Economy | High | Lower (Requires excess amine or generates salts) |

Analytical Validation (Self-Validating System)

To ensure trustworthiness, the synthesized Methyl 2-(cyclohexylamino)acetate must be orthogonally validated. The following spectral benchmarks serve as a self-validating checklist to confirm successful synthesis and the absence of over-alkylation:

-

¹H NMR (400 MHz, CDCl₃) : The defining features are the sharp singlet of the methoxy group (-OCH₃) at δ 3.72 ppm and the singlet of the alpha-methylene protons (-NH-CH₂-CO-) at δ 3.41 ppm . The cyclohexyl methine proton (-CH-NH-) appears as a broad multiplet at δ 2.35–2.45 ppm .

-

¹³C NMR (100 MHz, CDCl₃) : The ester carbonyl carbon must appear at δ 173.2 ppm . The alpha-carbon appears at δ 48.5 ppm , and the cyclohexyl methine carbon at δ 56.1 ppm .

-

LC-MS (ESI+) : A dominant pseudo-molecular ion peak [M+H]⁺ at m/z 172.1 confirms the exact mass. The absence of a peak at m/z 244.2 (the dialkylated byproduct) confirms the chemoselectivity of the chosen protocol.

References

- Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: MDPI URL

- Title: Efficient method for the preparation of peptoids[oligo(N-substituted glycines)

- Title: Model system for optimization.

Sources

Application Note: High-Yield Synthesis and Application of Methyl 2-(cyclohexylamino)acetate in Drug Discovery

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Introduction & Strategic Rationale

Methyl 2-(cyclohexylamino)acetate, commonly referred to as N-cyclohexylglycine methyl ester, is a highly versatile unnatural amino acid derivative utilized extensively as a pharmaceutical intermediate[1][2]. In modern medicinal chemistry, the incorporation of N-alkylated amino acids into small molecule scaffolds and peptidomimetics is a proven strategy to overcome the pharmacokinetic limitations of endogenous peptides.

Causality of Structural Modification:

-

Proteolytic Stability: N-alkylation removes the amide proton, eliminating a critical hydrogen bond donor required for protease recognition. This modification drastically increases the plasma half-life of the resulting therapeutics, a strategy employed in the development of advanced polypeptide antibiotics[3].

-

Conformational Restriction: The bulky cyclohexyl group restricts the rotation of the peptide backbone (limiting

and -

Lipophilic Pocket Occupation: The cyclohexyl moiety provides significant hydrophobic bulk. This feature has been successfully exploited to target lipophilic active sites, such as the development of 2-mercapto-quinazolinones targeting Type II NADH Dehydrogenase (NDH-2) in Mycobacterium tuberculosis[4][5], and in the design of Fibroblast Activation Protein (FAP) inhibitors for tumor stroma targeting[6].

Physicochemical Profile

Understanding the physical properties of this intermediate is critical for optimizing reaction conditions, particularly regarding solubility and phase-transfer during workup.

Table 1: Physicochemical Properties of Methyl 2-(cyclohexylamino)acetate

| Property | Value / Description |

| Chemical Name | Methyl 2-(cyclohexylamino)acetate hydrochloride |

| CAS Number | 99065-37-9 (HCl salt)[7] / 40447-13-0 (Free base)[2] |

| Molecular Formula | C9H18ClNO2 (HCl salt) |

| Molecular Weight | 207.70 g/mol [7] |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMF, DMSO, Methanol, and Water (as HCl salt) |

Synthetic Workflow & Overcoming Steric Challenges

The primary challenge when utilizing Methyl 2-(cyclohexylamino)acetate in synthesis is the severe steric hindrance at the secondary amine caused by the bulky cyclohexyl ring. Standard peptide coupling reagents (e.g., EDC/HOBt) often fail, leading to sluggish reaction rates and high rates of epimerization of the activated carboxylic acid. To counter this, highly reactive uronium salts like HATU, paired with HOAt, are required.

Caption: Workflow for overcoming steric hindrance during N-cyclohexylglycine peptidomimetic synthesis.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each step before proceeding, thereby minimizing the loss of expensive starting materials.

Protocol A: Free-Basing Methyl 2-(cyclohexylamino)acetate Hydrochloride

Objective: Convert the stable, shelf-ready hydrochloride salt (CAS 99065-37-9) into the reactive free base (CAS 40447-13-0) prior to coupling. Causality: While adding excess organic base (DIEA) in situ during coupling is common, pre-forming the free base prevents the accumulation of hydrochloride salts that can prematurely precipitate or interfere with the delicate HATU activation complex.

Step-by-Step Methodology:

-

Dissolution: Dissolve 10.0 mmol (2.07 g) of Methyl 2-(cyclohexylamino)acetate hydrochloride in 20 mL of distilled, deionized water.

-

Temperature Control: Cool the solution to 0°C in an ice bath to prevent hydrolysis of the methyl ester during basification.

-

Basification (Self-Validating Step): Slowly add saturated aqueous

dropwise until the pH reaches 9.5–10.0.-

Validation Check: The previously clear solution will become milky and opaque as the lipophilic free base separates from the aqueous phase.

-

-

Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3 x 15 mL).

-